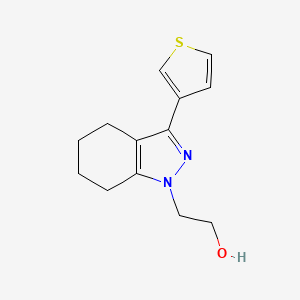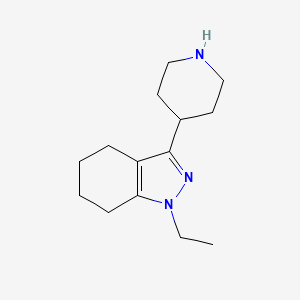![molecular formula C11H15N3 B1479940 1-cyclopentyl-6-méthyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-28-7](/img/structure/B1479940.png)
1-cyclopentyl-6-méthyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
“1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound that has attracted significant attention in the scientific field due to its various properties. It is a potential non-classical isostere of indole . The compound is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been used in the synthesis of an isostere of the indolyl drug pruvanserin .
Synthesis Analysis
The synthesis of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” is based on the 1H-imidazo[1,2-b]pyrazole scaffold. The compound has a cyclopentyl group and a methyl group attached to the imidazo[1,2-b]pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .Applications De Recherche Scientifique
Potentiel thérapeutique
Les composés contenant de l'imidazole, tels que le 1-cyclopentyl-6-méthyl-1H-imidazo[1,2-b]pyrazole, possèdent une large gamme de propriétés chimiques et biologiques . Ils sont connus pour leurs diverses activités biologiques, notamment les activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, antiallergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Activité antioxydante
Certains dérivés de l'imidazole ont été synthétisés et évalués pour leur activité antioxydante . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de médicaments antioxydants.
Amélioration de la solubilité
La substitution du cycle indole par un 1H-imidazo[1,2-b]pyrazole dans certains médicaments entraîne une amélioration significative de la solubilité dans les milieux aqueux . Cette propriété pourrait être exploitée dans le développement de nouveaux médicaments avec une meilleure biodisponibilité.
Tests pharmaceutiques
Le this compound est utilisé comme étalon de référence dans les tests pharmaceutiques . Des étalons de référence de haute qualité sont essentiels pour obtenir des résultats précis dans la recherche pharmaceutique et le contrôle qualité.
Synthèse d'isostères
Le 1H-imidazo[1,2-b]pyrazole a été utilisé dans la synthèse d'isostères de médicaments indolyl . Les isostères sont des molécules ou des ions ayant le même nombre et la même disposition d'électrons. Ils sont utilisés en conception de médicaments pour modifier les propriétés physiques d'un composé tout en conservant une activité biologique similaire.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1h-imidazo[1,2-b]pyrazoles, have been reported to exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
The mode of action of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” involves its interaction with its targets, leading to changes in cellular processes. The specific interactions and changes depend on the nature of the target. For instance, if the target is a protein, the compound may bind to the protein and alter its function .
Biochemical Pathways
Based on the reported bioactivities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, cancer progression, and microbial growth .
Pharmacokinetics
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” depend on its mode of action and the nature of its targets. Given the reported bioactivities of similar compounds, the compound may inhibit the growth of microbes, suppress inflammation, or inhibit the progression of cancer .
Action Environment
The action, efficacy, and stability of “1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
Analyse Biochimique
Biochemical Properties
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways .
Cellular Effects
The effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products can also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. This compound can also affect the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to regulate gene expression .
Propriétés
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-8-11-13(6-7-14(11)12-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCJUVBAGCQPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479858.png)
![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479859.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479860.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479861.png)
![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479869.png)
![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)
![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)




